molecular formula C8H14FNO B14905289 rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol

rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B14905289
M. Wt: 159.20 g/mol
InChI Key: WMERYXABTIZQTD-YUMQZZPRSA-N
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Description

Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a complex organic compound with a unique structure that includes a fluorine atom and a hexahydrocyclopenta[c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexahydrocyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could yield a variety of functionalized derivatives.

Scientific Research Applications

Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hexahydrocyclopenta[c]pyrrole ring can provide structural stability. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol can be compared with other similar compounds, such as:

    Hexahydrocyclopenta[c]pyrrole derivatives: These compounds share the core ring structure but may lack the fluorine atom or hydroxyl group.

    Fluorinated alcohols: These compounds contain a fluorine atom and a hydroxyl group but may have different ring structures.

The uniqueness of Rel-((3aR,6aS)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol lies in its combination of a fluorine atom, a hexahydrocyclopenta[c]pyrrole ring, and a hydroxyl group, which together confer specific chemical and biological properties.

Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol

InChI

InChI=1S/C8H14FNO/c9-8-3-1-2-7(8,6-11)4-10-5-8/h10-11H,1-6H2/t7-,8-/m0/s1

InChI Key

WMERYXABTIZQTD-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@]2(CNC[C@]2(C1)F)CO

Canonical SMILES

C1CC2(CNCC2(C1)F)CO

Origin of Product

United States

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